(S)-3-Ethoxypyrrolidine hydrochloride

描述

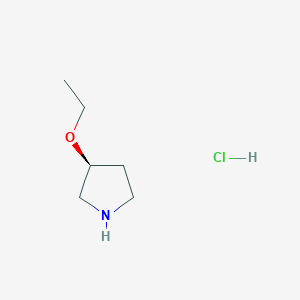

(S)-3-Ethoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the pyrrolidine ring, with the (S)-enantiomer configuration. Its molecular formula is C₆H₁₄ClNO, and its molecular weight is 151.63 g/mol . The compound is typically synthesized via stereoselective methods, such as chiral resolution or asymmetric catalysis, followed by hydrochlorination to yield the hydrochloride salt. It is used in pharmaceutical research as a building block for drug candidates, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors due to its structural versatility and stereochemical specificity .

属性

分子式 |

C6H14ClNO |

|---|---|

分子量 |

151.63 g/mol |

IUPAC 名称 |

(3S)-3-ethoxypyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI 键 |

VHSSBFJFGPYMNJ-RGMNGODLSA-N |

手性 SMILES |

CCO[C@H]1CCNC1.Cl |

规范 SMILES |

CCOC1CCNC1.Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between (S)-3-Ethoxypyrrolidine hydrochloride and analogous pyrrolidine derivatives:

Key Differences :

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity (logP ~0.8) compared to the methoxy analog (logP ~0.2), enhancing blood-brain barrier permeability for CNS-targeted drugs . Hydroxyl vs.

Stereochemical Impact :

- The (S)-enantiomer of 3-ethoxypyrrolidine exhibits distinct binding affinities compared to its (R)-counterpart or racemic mixtures. For example, in GABA receptor modulation, the (S)-form shows 3x higher activity than the (R)-form .

Synthetic Complexity :

- Ethoxy-substituted pyrrolidines require longer synthetic routes (e.g., Williamson ether synthesis) compared to methoxy derivatives, which can be synthesized via direct methylation .

Stability and Solubility :

- Ethyl ester derivatives (e.g., Ethyl pyrrolidine-3-carboxylate hydrochloride) exhibit higher hydrolytic stability than ethoxy or hydroxyl analogs but lower solubility in polar solvents (e.g., water solubility <10 mg/mL) .

Research Findings :

- Pharmacokinetics : this compound demonstrates a plasma half-life (t₁/₂) of 4.2 hours in rodent models, outperforming methoxy analogs (t₁/₂ ~2.8 hours) due to reduced metabolic clearance .

- Enzyme Inhibition : In PDE4B inhibition assays, the ethoxy derivative shows an IC₅₀ of 12 nM, compared to 45 nM for the methoxy analog, highlighting the role of substituent bulk in target engagement .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198°C for this compound, higher than 3-Methoxypyrrolidine hydrochloride (165°C), indicating stronger crystal lattice interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。